molecular formula C8H8F3N3 B3029659 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine CAS No. 741737-16-6

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Cat. No.: B3029659
CAS No.: 741737-16-6
M. Wt: 203.16
InChI Key: CKMCVIMYBWEVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with a partially saturated six-membered ring system. The trifluoromethyl (-CF₃) group at the 2-position imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound is typically synthesized as a hydrochloride salt (CAS: PH018996) for improved solubility and handling . Its molecular formula is C₈H₈F₃N₃·HCl, with a molecular weight of 247.73 g/mol . The SMILES string FC(F)(C1=NC=C(CNCC2)C2=N1)F.Cl and InChI key HMMWWIXVMQXGSV-UHFFFAOYSA-N confirm its structure .

Pyrido[4,3-d]pyrimidines are recognized for their versatility in medicinal chemistry, particularly as scaffolds for enzyme inhibitors and cytotoxic agents . The tetrahydropyrido[4,3-d]pyrimidine core is structurally related to pteridines, enabling applications in antifolate therapies and kinase inhibition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c9-8(10,11)7-13-4-5-3-12-2-1-6(5)14-7/h4,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMCVIMYBWEVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703664
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741737-16-6
Record name 5,6,7,8-Tetrahydro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=741737-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with a suitable amine, followed by cyclization to form the pyrido[4,3-D]pyrimidine ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrido[4,3-D]pyrimidine core .

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibitors
Research has demonstrated that derivatives of 2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine can serve as scaffolds for developing kinase inhibitors. Kinases play crucial roles in various cellular processes and are implicated in diseases such as cancer. A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the synthesis and evaluation of these derivatives, revealing moderate inhibitory activity against specific kinases. This suggests potential for further development as therapeutic agents.

Antiviral Properties
The compound's structural similarities to known antiviral agents indicate its potential effectiveness in combating viral infections. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to viral targets. Ongoing research is focused on exploring these properties further.

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and chemical resistance. The trifluoromethyl group contributes to the overall stability of the polymer backbone. Such materials could find applications in coatings and high-performance composites.

Synthesis Techniques

The synthesis of this compound has been optimized through various methods:

  • Microwave-Assisted Synthesis : This technique has shown improved yields and reduced reaction times compared to traditional methods. It allows for more efficient synthesis of complex derivatives.
  • Conventional Heating Methods : While less efficient than microwave techniques, conventional heating remains a viable option for synthesizing this compound under controlled conditions.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Binding affinity studies indicate that this compound interacts with various proteins involved in cellular signaling pathways. These interactions are essential for assessing its therapeutic potential and guiding future drug design efforts.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Pyrido[4,3-d]pyrimidine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
2-(Trifluoromethyl)-5,6,7,8-THPP·HCl -CF₃ at C2 C₈H₈F₃N₃·HCl 247.73 PI3Kδ inhibition, intermediates
2-Phenyl-5,6,7,8-THPP·HCl -Ph at C2 C₁₃H₁₄ClN₃ 247.73 Antimicrobial intermediates
2-Chloro-5,6,7,8-THPP·HCl -Cl at C2 C₇H₈ClN₃·HCl 202.08 Synthetic intermediates
4-Chloro-5,6,7,8-THPP·HCl -Cl at C4 C₇H₈ClN₃·HCl 202.08 Folate antagonist analogs
2-Amino-5,6,7,8-THPP derivatives -NH₂ at C2 Varies ~230–250 Cytotoxic agents (Bel-7402, A549)
2-(5-Fluoropyridin-2-yl)-5,6,7,8-THPP -F-pyridinyl at C2 C₁₂H₁₁FN₄ 230.25 Kinase inhibitor candidates

Key Observations :

  • Trifluoromethyl vs.
  • Chloro vs. Amino: Chloro derivatives (e.g., 2-Cl, 4-Cl) are often intermediates for further functionalization, while amino analogs (e.g., 2-NH₂) show direct cytotoxicity .

Key Insights :

  • The trifluoromethyl derivative exhibits high selectivity for PI3Kδ , a key target in autoimmune diseases and leukocyte malignancies .
  • Amino-substituted analogs demonstrate potent cytotoxicity, with compound 6 (2-amino-THPP) showing IC₅₀ values <1 µM against Bel-7402 liver cancer cells .
  • Thieno-fused derivatives (e.g., 7-phenyl-THPP) lack broad-spectrum antibacterial activity but show niche antifungal effects .

Table 3: Physicochemical Properties

Compound Solubility Melting Point (°C) Spectral Data (IR/MS) Reference
2-(Trifluoromethyl)-5,6,7,8-THPP·HCl DMSO, H₂O Not reported ESI-MS: [M+H]+ = 600.19 (derivatives)
2-Phenyl-THPP·HCl Organic solvents Not reported IR: 2923 cm⁻¹ (NH stretch)
Thieno-THPP derivatives DMF, DMSO 241–260 IR: 3256 cm⁻¹ (NH), 1640 cm⁻¹ (C=O)

Biological Activity

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique trifluoromethyl group enhances its biological activity, making it a subject of interest for various therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C8_8H8_8F3_3N3_3
  • Molecular Weight : 203.164 g/mol
  • CAS Number : 647863-02-3

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on several enzymes relevant to disease pathways. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In particular, compounds derived from similar pyrido[2,3-d]pyrimidine structures have demonstrated significant growth inhibition rates .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cell signaling pathways. For example, it displayed inhibitory activity against cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are often implicated in cancer progression .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytotoxicity Assays : A study assessed the cytotoxic effects of various pyrido[4,3-d]pyrimidine derivatives on human gastric cancer cell lines. The results indicated that certain derivatives exhibited IC50_{50} values significantly lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU) .
  • Kinase Selectivity Profiling : Another investigation focused on the selectivity profile of a derivative against a panel of tyrosine kinases. The compound showed promising inhibition rates against key kinases involved in tumor growth and metastasis .

Table 1: Summary of Biological Activities

Biological TargetActivity TypeReference
Dihydrofolate Reductase (DHFR)Inhibition
Cyclin-Dependent Kinases (CDK)Inhibition
Tyrosine KinasesInhibition
Cancer Cell LinesCytotoxicity

Table 2: Cytotoxicity Results

Compound NameIC50_{50} (µM)Cell Line Tested
This compound12Human Gastric Cancer Cells
Standard (5-FU)25Human Gastric Cancer Cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.